molecular formula C23H26N2O4S B12048280 Na-Fmoc-Ne-thioacetyl-L-lysine

Na-Fmoc-Ne-thioacetyl-L-lysine

Cat. No.: B12048280
M. Wt: 426.5 g/mol
InChI Key: KGWUZOOAQWJKKA-NRFANRHFSA-N
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Description

Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. The molecular formula of this compound is C23H26N2O4S, and it has a molecular weight of 426.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

    Deprotection: L-lysine derivatives.

    Substitution: Various substituted lysine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Scientific Research Applications

Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .

Comparison with Similar Compounds

Similar Compounds

    Na-Fmoc-Ne-acetyl-L-lysine: Similar structure but with an acetyl group instead of a thioacetyl group.

    Na-Fmoc-Ne-biotinyl-L-lysine: Contains a biotin moiety instead of a thioacetyl group.

    Na-Fmoc-Ne-methyl-L-lysine: Features a methyl group at the epsilon position

Uniqueness

Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological properties. This modification allows for specific interactions with enzymes and proteins involved in lysine acetylation, making it a valuable tool in biochemical and pharmacological research .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

KGWUZOOAQWJKKA-NRFANRHFSA-N

Isomeric SMILES

CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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